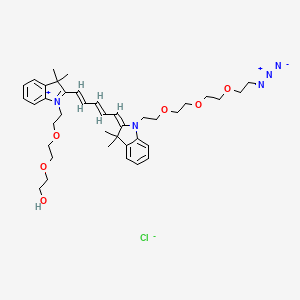

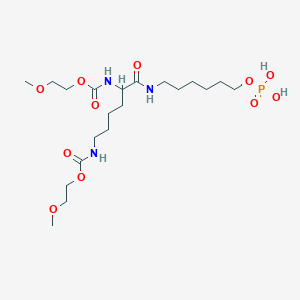

N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.

Applications De Recherche Scientifique

Synthesis and Modification of Peptides

Research into the synthesis of N-methylated cyclic peptides highlights the role of N-methylation in modulating the physicochemical properties of peptides. This technique, involving the introduction of methyl groups into peptidic amide bonds, enhances pharmacokinetic properties like metabolic stability and membrane permeability. The synthesis of N-methylated cyclic peptides has been detailed, providing insights into their potential applications in drug development and peptide-based medicinal chemistry (Chatterjee, Laufer, & Kessler, 2012).

Development of N-Methylated and N-Alkylated Amines

Research on the synthesis of N-methyl- and N-alkylamines, key components in various life-science molecules, has shown the significance of N-methylation in influencing biological activities. The use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of N-methylated amines is a notable development, suggesting potential applications in pharmaceuticals and biotechnology (Senthamarai et al., 2018).

Pharmacokinetic Improvement of Biologically Active Peptides

Studies on N-methylated α-amino acids and peptides have shown that N-methylation can improve the pharmacokinetic properties of these compounds. This process results in analogues with specific biological activities, such as enzyme inhibitors and receptor antagonists. N-methylated peptides also demonstrate enhanced stability against proteases, improved lipophilicity, and better bioavailability for pharmacological applications (Di Gioia et al., 2016).

Self-Assembly and Solution Properties of Polymers

The self-assembly of poly(ethylene glycol) (PEG) and poly(2-methyl-2-oxazoline) (PMOx) in the presence of poly(amino acid) end-caps has been investigated. This research provides insight into the solution properties of self-assembled nanostructures formed by these polymers, which could have implications for their use in biocompatible and biodegradable applications, such as drug delivery systems (Obeid & Scholz, 2011).

Methylation of DNA and RNA in Biological Systems

Studies have explored the methylation of DNA and RNA in various biological systems, emphasizing the role of N-methylation in genetic and epigenetic regulation. This includes the synthesis and functionalization of N-methylated DNA and RNA, potentially impacting gene expression and regulation in both health and disease contexts (Lawley & Thatcher, 1970; Liu et al., 2013).

Propriétés

Formule moléculaire |

C49H73ClN2O13 |

|---|---|

Poids moléculaire |

933.57 |

Nom IUPAC |

3-[2-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethylindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |

InChI |

InChI=1S/C49H72N2O13.ClH/c1-48(2)41-37-39(63-35-33-61-31-29-58-24-23-56-20-19-54-7)13-15-43(41)50(5)45(48)11-9-8-10-12-46-49(3,4)42-38-40(14-16-44(42)51(46)6)64-36-34-62-32-30-60-28-27-59-26-25-57-22-21-55-18-17-47(52)53;/h8-16,37-38H,17-36H2,1-7H3;1H |

Clé InChI |

IVWOCBLGGSXMPC-UHFFFAOYSA-N |

SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCOCCC(=O)O)(C)C)C)C.[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO, DMF, DCM, Water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)